molecular formula C12H13FO B6212409 {2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol CAS No. 2731009-46-2

{2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol

Cat. No.: B6212409
CAS No.: 2731009-46-2
M. Wt: 192.2
InChI Key:
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Description

{2-fluoro-3-phenylbicyclo[111]pentan-1-yl}methanol is a chemical compound with the molecular formula C12H13FO It is a member of the bicyclo[111]pentane family, which is known for its unique three-dimensional structure and high strain energy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction, where three carbon atoms are joined to form the bicyclo[1.1.1]pentane structure.

    Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, typically using a reagent like osmium tetroxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol can undergo oxidation reactions to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction of this compound can lead to the formation of the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination are typically employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

{2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of {2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    {2-fluoro-3-phenylbicyclo[1.1.1]pentane}: Lacks the hydroxyl group, which may affect its reactivity and applications.

    {3-phenylbicyclo[1.1.1]pentan-1-yl}methanol: Lacks the fluorine atom, which may influence its chemical properties and biological activity.

    {2-fluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol:

Uniqueness

{2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol is unique due to the presence of both a fluorine atom and a phenyl group, which confer distinct chemical properties and potential applications compared to similar compounds. The combination of these functional groups may enhance its reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '{2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol' involves the conversion of a bicyclic ketone to the corresponding alcohol via reduction with a suitable reducing agent.", "Starting Materials": [ "2-fluorocyclopropanone", "benzene", "magnesium", "iodine", "methanol", "diethyl ether", "sodium borohydride" ], "Reaction": [ "Step 1: Preparation of phenylmagnesium bromide by reacting magnesium with bromobenzene in diethyl ether solvent.", "Step 2: Addition of phenylmagnesium bromide to 2-fluorocyclopropanone to form the corresponding tertiary alcohol.", "Step 3: Oxidation of the tertiary alcohol to the corresponding ketone using iodine.", "Step 4: Reduction of the bicyclic ketone with sodium borohydride in methanol solvent to form '{2-fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}methanol'." ] }

CAS No.

2731009-46-2

Molecular Formula

C12H13FO

Molecular Weight

192.2

Purity

95

Origin of Product

United States

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